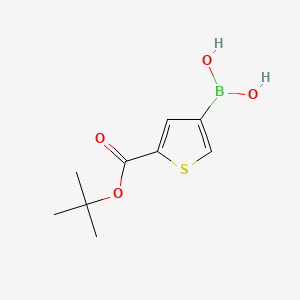

(5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid

Description

(5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid is a thiophene-derived boronic acid featuring a tert-butoxycarbonyl (Boc) group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 3-position. The Boc group serves as a steric and electronic modifier, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and protecting functional groups during synthesis . Its molecular formula is C₉H₁₂BO₄S, with a molecular weight of 226.88 g/mol. The compound is pivotal in medicinal chemistry for constructing heterocyclic scaffolds, leveraging the boronic acid's ability to form stable ester complexes and participate in bioconjugation .

Properties

Molecular Formula |

C9H13BO4S |

|---|---|

Molecular Weight |

228.08 g/mol |

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-3-yl]boronic acid |

InChI |

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)7-4-6(5-15-7)10(12)13/h4-5,12-13H,1-3H3 |

InChI Key |

VMMKZIKSKPWVAP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)OC(C)(C)C)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (5-(Tert-butoxycarbonyl)thiophen-3-YL)boronic acid | - | 226.88 | Boc (5-position), B(OH)₂ (3) |

| [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid | 26076-46-0 | 171.8 | B(OH)₂ (2 and 5 positions) |

| (5-Formylfuran-3-yl)boronic acid | 62306-80-3 | 139.90 | Formyl (5), B(OH)₂ (3) |

| Thiophen-3-yl boronic acid | - | 127.93 | B(OH)₂ (3) |

- Steric Effects : The Boc group introduces significant steric bulk compared to smaller substituents (e.g., formyl or unsubstituted boronic acids). This reduces reaction rates in couplings but may enhance selectivity by preventing undesired side reactions .

- Electronic Effects: The Boc group is electron-withdrawing, increasing the Lewis acidity of the boron center compared to electron-donating groups (e.g., amino in APBA). This enhances reactivity in cross-couplings but may reduce stability in aqueous environments .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Rh-Catalyzed Additions

- Steric Hindrance : The Boc group in the target compound may lead to moderate yields (e.g., ~60–80%) in couplings, akin to benzothiophene derivatives in , where steric bulk reduced conversion .

- Enantioselectivity : Despite steric challenges, high enantioselectivity (>99% ee) is achievable, as seen in benzofuran-3-yl boronic acid reactions .

Solubility and Bioconjugation Potential

- Solubility : The Boc group improves organic solubility compared to polar substituents (e.g., formyl in ). However, the target compound’s Log S value is likely lower than unsubstituted thiophen-3-yl boronic acid due to reduced polarity .

- Boronate-Diol Complexation : Compared to phenyl boronic acid (PBA, K₁ = 1648 M⁻¹), the Boc group may weaken binding with diols due to steric hindrance, similar to APBA’s reduced affinity compared to PBA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.